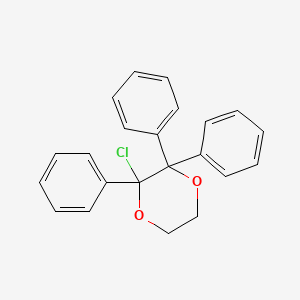
4-N-cyclopentyltriazine-4,5,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-cyclopentyltriazine-4,5,6-triamine is a nitrogen-rich heterocyclic compound belonging to the triazine family Triazines are known for their aromatic six-membered ring structure containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-cyclopentyltriazine-4,5,6-triamine typically involves the trimerization of nitrile and cyanide compounds. One common method is the thermal rearrangement of 2-azidocyclopropenes. Another approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones .
Industrial Production Methods
Industrial production of triazine compounds often employs large-scale trimerization reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-N-cyclopentyltriazine-4,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic aromatic substitution is common due to the presence of nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various amines are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Amine derivatives with altered functional groups.
Substitution: Substituted triazine compounds with diverse functional groups.
Scientific Research Applications
4-N-cyclopentyltriazine-4,5,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-N-cyclopentyltriazine-4,5,6-triamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Melamine: A well-known triazine compound with three amino groups.
Cyanuric chloride: A triazine derivative with three chlorine atoms.
Guanamines: Triazine compounds with one amino substituent replaced by an organic group.
Uniqueness
This structural variation can enhance its reactivity and stability compared to other triazine compounds .
Properties
CAS No. |
35967-03-4 |
|---|---|
Molecular Formula |
C8H14N6 |
Molecular Weight |
194.24 g/mol |
IUPAC Name |
4-N-cyclopentyltriazine-4,5,6-triamine |
InChI |
InChI=1S/C8H14N6/c9-6-7(10)12-14-13-8(6)11-5-3-1-2-4-5/h5H,1-4H2,(H2,9,14)(H3,10,11,12,13) |
InChI Key |
ZZTDKXAVHLOTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NN=NC(=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


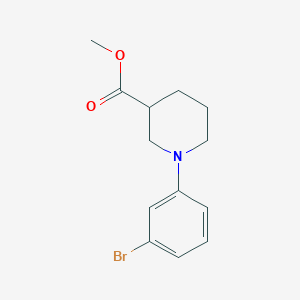
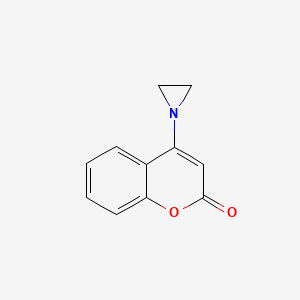
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
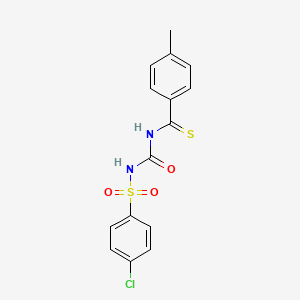

![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
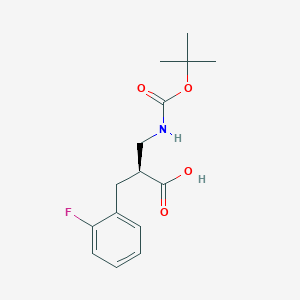
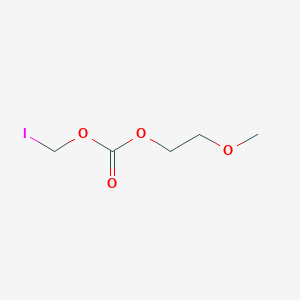
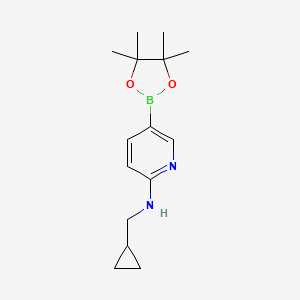

![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
